3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid
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Overview
Description
3-[[(3-chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid is a member of benzamides.
Scientific Research Applications
Antibacterial Activity
Several studies have highlighted the potential antibacterial properties of compounds related to 3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid. For instance, Schiff bases derived from 4-aminobenzoic acid, which is structurally similar to the compound , have been synthesized and tested for their antibacterial effectiveness against various medically significant bacterial strains (Parekh et al., 2005). Another study involving the synthesis of Schiff base from 3-ethoxy salicylaldehyde and 2-amino benzoic acid and its transition metal complexes revealed notable antibacterial and antifungal activities (Mounika, Pragathi, & Gyanakumari, 2010).
Synthesis and Characterization
The synthesis and characterization of compounds related to this compound have been a focus in several studies. For example, a research on photodecomposition of chlorobenzoic acids explored the transformation of these compounds under UV irradiation, offering insights into their stability and reactivity (Crosby & Leitis, 1969). Additionally, a study on polyaniline doped by benzoic acid and substituted benzoic acids including 2-chlorobenzoic acid, provided insights into the properties and potential applications of these doped materials (Amarnath & Palaniappan, 2005).
Pharmaceutical Applications
Research has also been conducted on the potential pharmaceutical applications of compounds similar to this compound. For example, a study synthesized and evaluated a novel Hsp90 inhibitor derived from p-aminobenzoic acid for its potential pharmaceutical applications (Wang Xiao-long, 2011). Another research focused on the development of novel fluorescence probes that can detect reactive oxygen species, using benzoic acid derivatives as part of their structure (Setsukinai et al., 2003).
Properties
Molecular Formula |
C16H14ClNO4 |
---|---|
Molecular Weight |
319.74 g/mol |
IUPAC Name |
3-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H14ClNO4/c1-2-22-14-7-6-10(9-13(14)17)15(19)18-12-5-3-4-11(8-12)16(20)21/h3-9H,2H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
VWSMSCNGEPAHSW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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